(R)-Irsenontrine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

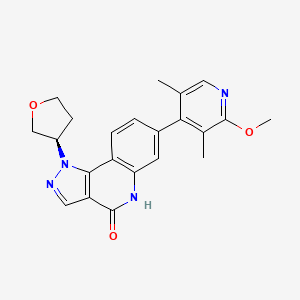

Molecular Formula |

C22H22N4O3 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

7-(2-methoxy-3,5-dimethyl-4-pyridinyl)-1-[(3R)-oxolan-3-yl]-5H-pyrazolo[4,5-c]quinolin-4-one |

InChI |

InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m1/s1 |

InChI Key |

CKJDCNZBABIEBZ-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@@H]5CCOC5)C(=O)N3)C)OC |

Canonical SMILES |

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Irsenontrine: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Irsenontrine (also known as E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9). By elevating intracellular levels of cyclic guanosine monophosphate (cGMP) in neurons, it modulates key signaling pathways involved in synaptic plasticity, learning, and memory. This technical guide provides an in-depth overview of the molecular mechanism of action of this compound, detailing its effects on neuronal signaling cascades, presenting quantitative data from key preclinical and clinical studies, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action: PDE9 Inhibition

This compound's primary mechanism of action is the highly selective inhibition of phosphodiesterase 9 (PDE9), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] This inhibition leads to an accumulation of intracellular cGMP in neurons. This compound exhibits over 1800-fold selectivity for PDE9 compared to other phosphodiesterase enzymes, ensuring a targeted effect on the cGMP signaling pathway.[1]

Neuronal Signaling Pathways Modulated by this compound

The elevation of intracellular cGMP by this compound initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase G (PKG). This has significant implications for neuronal function, particularly in the realms of synaptic plasticity and cholinergic neurotransmission.

The cGMP-PKG-GluA1 Signaling Pathway

A critical downstream effect of this compound-mediated cGMP elevation is the enhanced phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1.[1] This process is central to the modulation of synaptic strength and is a key molecular correlate of learning and memory. The signaling cascade is as follows:

-

Nitric Oxide (NO) and Soluble Guanylate Cyclase (sGC) Activation: In neurons, the synthesis of cGMP is primarily initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO).

-

This compound Action: By inhibiting PDE9, this compound prevents the breakdown of cGMP, leading to its accumulation.

-

Protein Kinase G (PKG) Activation: Elevated cGMP levels activate cGMP-dependent protein kinase (PKG).

-

GluA1 Phosphorylation: Activated PKG is implicated in the phosphorylation of the AMPA receptor subunit GluA1 at key serine residues, such as Ser845. This phosphorylation event enhances the surface expression and channel conductance of AMPA receptors, thereby strengthening synaptic transmission.

Enhancement of Cholinergic Function

This compound has also been demonstrated to enhance cholinergic neurotransmission. Studies have shown that it can increase the release of acetylcholine (ACh) from neurons. This effect is synergistic when combined with acetylcholinesterase inhibitors like donepezil, suggesting a potential therapeutic benefit in conditions characterized by cholinergic deficits. The NO-cGMP signaling pathway is known to play a role in acetylcholine release.

Quantitative Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro PDE Inhibition and Neuronal cGMP Elevation

| Parameter | Value | Species/Cell Type | Reference |

| PDE9 Selectivity | >1800-fold vs. other PDEs | Human recombinant | [1] |

| CSF cGMP Increase (Single Dose) | 293% - 461% | Human | [2][3] |

| Maintained CSF cGMP Increase (≥50 mg QD) | ≥200% from baseline | Human | [2][3] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Elimination Half-life | ~30 hours | Human | [2][3] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PDE Inhibition Assay (Example using PDE-Glo™ Assay)

This protocol is a representative method for determining the inhibitory activity of this compound against PDE9.

-

Reagents and Materials:

-

Recombinant human PDE9 enzyme

-

PDE-Glo™ Phosphodiesterase Assay Kit (Promega)

-

This compound dissolved in DMSO

-

cGMP substrate

-

96-well or 384-well plates

-

-

Procedure: a. Prepare serial dilutions of this compound in the appropriate assay buffer. b. In a multi-well plate, add the PDE9 enzyme to each well. c. Add the diluted this compound or vehicle control to the respective wells. d. Initiate the reaction by adding the cGMP substrate. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding the termination buffer provided in the kit. g. Add the detection reagents as per the manufacturer's instructions. h. Measure the luminescence using a plate reader. i. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

cGMP Measurement in Primary Neurons

This protocol outlines the measurement of intracellular cGMP levels in response to this compound treatment.

-

Cell Culture:

-

Culture primary rat cortical neurons according to standard protocols.

-

-

Treatment:

-

Treat the cultured neurons with varying concentrations of this compound or vehicle control for a specified duration.

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer.

-

-

cGMP Quantification:

-

Use a commercially available cGMP immunoassay kit (e.g., ELISA or TR-FRET based) to quantify the cGMP concentration in the cell lysates.

-

Follow the manufacturer's instructions for the assay procedure.

-

-

Data Analysis:

-

Normalize the cGMP concentrations to the total protein content of each sample.

-

Calculate the fold-change in cGMP levels relative to the vehicle-treated control.

-

Determine the EC50 value for this compound-induced cGMP elevation.

-

GluA1 Phosphorylation Analysis by Western Blot

This protocol describes the detection of changes in GluA1 phosphorylation following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture primary neurons as described above.

-

Treat the cells with this compound at various concentrations and for different time points.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). c. Incubate the membrane with a primary antibody specific for phosphorylated GluA1 (e.g., anti-phospho-GluA1 Ser845). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. f. Strip the membrane and re-probe with an antibody for total GluA1 to normalize for protein loading.

-

Densitometric Analysis:

-

Quantify the band intensities for both phosphorylated and total GluA1.

-

Express the level of GluA1 phosphorylation as the ratio of the phospho-GluA1 signal to the total GluA1 signal.

-

Acetylcholine Release Assay

This protocol details the measurement of acetylcholine release from human iPSC-derived cholinergic neurons.

-

Cell Culture and Differentiation:

-

Treatment:

-

Treat the differentiated neurons with this compound, with or without an acetylcholinesterase inhibitor, for a defined period.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Acetylcholine Quantification:

-

Analyze the acetylcholine concentration in the supernatant using a sensitive method such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS) or a commercially available acetylcholine assay kit.

-

-

Data Analysis:

-

Calculate the amount of acetylcholine released and compare the values between different treatment groups.

-

Conclusion

This compound is a selective PDE9 inhibitor that effectively elevates cGMP levels in neurons. This mechanism of action triggers downstream signaling cascades, most notably enhancing the phosphorylation of the AMPA receptor subunit GluA1 and promoting acetylcholine release. These molecular events provide a strong rationale for the investigation of this compound as a potential therapeutic agent for cognitive disorders associated with deficits in synaptic plasticity and cholinergic function. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the neuronal cGMP signaling pathway.

References

- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronal Cell Differentiation of iPSCs for the Clinical Treatment of Neurological Diseases [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological Characterisation of Nicotinic Acetylcholine Receptors Expressed in Human iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Irsenontrine: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Irsenontrine (E2027) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By elevating cGMP levels in the brain, this compound aims to enhance synaptic plasticity and improve cognitive function, positioning it as a potential therapeutic agent for neurodegenerative disorders such as dementia with Lewy bodies (DLB). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound by Eisai Co., Ltd. was driven by the therapeutic potential of modulating the nitric oxide (NO)-cGMP signaling pathway in the brain. This pathway is crucial for synaptic function and memory formation. A decline in cGMP levels has been associated with the cognitive deficits observed in neurodegenerative diseases. PDE9 was identified as a key target due to its high expression in the brain and its specific hydrolytic activity towards cGMP. The central hypothesis was that inhibiting PDE9 would lead to a sustained elevation of cGMP, thereby restoring synaptic function and providing symptomatic relief.

The development of this compound likely involved a focused lead optimization program centered on a pyrazolo[4,3-c]quinolin-4-one scaffold. The key objectives of this program would have been to identify a compound with high potency and selectivity for PDE9 over other phosphodiesterase isoforms, as well as favorable pharmacokinetic properties for oral administration and central nervous system penetration.

Synthesis of this compound

The chemical synthesis of this compound, with the IUPAC name 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-((S)-tetrahydrofuran-3-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one, involves a multi-step process to construct the core pyrazolo[4,3-c]quinolin-4-one structure and subsequently introduce the specific substituents. While the precise, publicly disclosed industrial synthesis route from Eisai is not available, a plausible synthetic pathway can be constructed based on established organic chemistry principles for related heterocyclic compounds.

The synthesis can be conceptually divided into the preparation of three key building blocks:

-

A substituted aniline derivative: This will form the quinolinone portion of the core structure.

-

A pyrazole intermediate: This will be fused to the quinoline ring.

-

The chiral tetrahydrofuran moiety and the substituted pyridine: These will be introduced in later stages.

A potential retrosynthetic analysis is outlined below:

Figure 1: Retrosynthetic analysis of this compound.

Illustrative Synthesis of the Pyrazolo[4,3-c]quinolin-4-one Core

The construction of the core heterocyclic system can be achieved through various published methods for similar structures. One common approach involves the reaction of a suitably substituted anthranilic acid derivative with a pyrazole intermediate.

Figure 2: General workflow for the synthesis of the core structure.

Introduction of Substituents

Following the formation of the core, the specific side chains of this compound are introduced. The (S)-tetrahydrofuran-3-yl group is typically installed via N-alkylation of the pyrazole nitrogen. The 2-methoxy-3,5-dimethylpyridin-4-yl moiety is generally introduced through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, at the 7-position of the quinolinone ring. The stereochemistry of the tetrahydrofuran ring is crucial and is often sourced from a chiral starting material.

Mechanism of Action and Signaling Pathway

This compound functions as a highly selective inhibitor of PDE9. PDE9 specifically hydrolyzes cGMP. By inhibiting PDE9, this compound prevents the breakdown of cGMP, leading to its accumulation in neuronal cells. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets involved in synaptic plasticity and neuronal function. One key downstream effect is the potentiation of glutamatergic signaling, which is essential for learning and memory.

Figure 3: Simplified signaling pathway of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound based on available preclinical and clinical information.

| Parameter | Value | Reference |

| PDE9 Selectivity | >1800-fold over other PDEs | [1] |

| CSF cGMP Increase (Single Dose) | 293% to 461% (50 to 400 mg) | [2] |

| Elimination Half-life | ~30 hours | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary to Eisai. However, generalized protocols for key assays used in the characterization of PDE9 inhibitors are provided below for illustrative purposes.

General Procedure for PDE9 Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human PDE9A is prepared and purified. The substrate, [³H]-cGMP, is diluted in assay buffer.

-

Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Assay Reaction: The assay is performed in a 96-well plate. The reaction mixture contains the PDE9A enzyme, the test compound, and the assay buffer. The reaction is initiated by the addition of [³H]-cGMP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific time.

-

Termination and Separation: The reaction is terminated, and the product, [³H]-GMP, is separated from the unreacted [³H]-cGMP using methods such as scintillation proximity assay (SPA) beads or anion exchange chromatography.

-

Detection and Analysis: The amount of [³H]-GMP is quantified using a scintillation counter. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

General Workflow for in vivo Microdialysis to Measure Brain cGMP Levels

Figure 4: Workflow for in vivo microdialysis experiment.

-

Animal Preparation: Rodents (e.g., rats or mice) are anesthetized.

-

Microdialysis Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus or striatum).

-

Recovery: Animals are allowed to recover from surgery.

-

Drug Administration: this compound or vehicle is administered orally.

-

Sample Collection: A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals.

-

cGMP Analysis: The concentration of cGMP in the dialysate samples is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Clinical Development and Future Perspectives

This compound has undergone clinical evaluation for the treatment of dementia with Lewy bodies. A Phase 2/3 trial (NCT03467152) was conducted to assess its efficacy and safety.[3] Unfortunately, in December 2022, Eisai announced that the trial did not meet its primary endpoint.[3]

Despite this setback, the exploration of PDE9 inhibitors for neurodegenerative diseases remains an active area of research. The experience with this compound provides valuable insights for the future development of this class of compounds. Further research may focus on different patient populations, alternative dosing regimens, or combination therapies. The robust target engagement, as evidenced by the significant increase in CSF cGMP levels, suggests that the mechanism of action is viable, and future efforts may be directed at optimizing the clinical application of PDE9 inhibition.

References

- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9 Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in Dementia With Lewy Bodies Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]

(R)-Irsenontrine: A Technical Guide to its Central Nervous System Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Irsenontrine, also known as E2027, is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling in the central nervous system (CNS). By elevating cGMP levels, this compound modulates synaptic plasticity and neuronal function, positioning it as a promising therapeutic candidate for neurodegenerative disorders characterized by cognitive impairment. This technical guide provides an in-depth overview of the CNS targets of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Target: Phosphodiesterase 9 (PDE9)

The primary molecular target of this compound in the CNS is phosphodiesterase 9 (PDE9). PDE9 is a cGMP-specific phosphodiesterase that hydrolyzes cGMP, thereby acting as a crucial negative regulator of cGMP signaling pathways.

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to PDE9 and exceptional selectivity over other phosphodiesterase isoforms. This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window.

| Target | IC50 (nM) | Selectivity vs. PDE9 | Reference |

| PDE9 | 3.5 | - | [1] |

| Other PDE Isoforms | >3500 | >1000-fold | [1] |

| Other PDE Isoforms | - | >1800-fold | [2] |

Table 1: In vitro inhibitory potency and selectivity of this compound.

Mechanism of Action in the Central Nervous System

The therapeutic effects of this compound are mediated through the potentiation of the nitric oxide (NO)-cGMP signaling pathway.

Signaling Pathway

Inhibition of PDE9 by this compound leads to an accumulation of intracellular cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, including the AMPA receptor subunit GluA1 at serine 845. This phosphorylation event is crucial for enhancing synaptic plasticity, a cellular mechanism underlying learning and memory.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

PDE9 Inhibition Assay

Objective: To determine the in vitro potency and selectivity of this compound against PDE9 and other PDE isoforms.

Methodology:

-

Enzyme Source: Recombinant human phosphodiesterase enzymes.

-

Substrate: [³H]-cGMP (for cGMP-specific PDEs) or [³H]-cAMP (for cAMP-specific PDEs).

-

Assay Principle: Scintillation Proximity Assay (SPA). The assay measures the conversion of radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate by the PDE enzyme.

-

Procedure:

-

A reaction mixture containing the PDE enzyme, [³H]-cGMP or [³H]-cAMP, and varying concentrations of this compound is prepared in a 96-well plate.

-

The reaction is incubated at 30°C for a defined period.

-

The reaction is terminated by the addition of yttrium silicate SPA beads, which bind to the radiolabeled 5'-monophosphate product.

-

The plate is read in a microplate scintillation counter to quantify the amount of product formed.

-

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

cGMP Measurement in Brain Tissue

Objective: To quantify the in vivo effect of this compound on cGMP levels in the CNS.

Methodology:

-

Animal Model: Male Wistar rats.

-

Drug Administration: this compound administered orally.

-

Tissue Collection: At a specified time post-administration, animals are euthanized, and brain regions of interest (e.g., hippocampus, cortex) and cerebrospinal fluid (CSF) are rapidly collected and flash-frozen in liquid nitrogen.

-

Sample Preparation:

-

Brain tissue is homogenized in 0.1 M HCl.

-

The homogenate is centrifuged, and the supernatant is collected.

-

-

Quantification: cGMP levels in the supernatant and CSF are determined using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: cGMP concentrations are normalized to the total protein content of the tissue homogenate and expressed as a percentage of the vehicle-treated control group.

GluA1 Phosphorylation Western Blot

Objective: To assess the effect of this compound on the phosphorylation of the AMPA receptor subunit GluA1 at Serine 845.

Methodology:

-

Cell Culture or Animal Model: Primary cortical neurons or brain tissue from this compound-treated animals.

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-GluA1 (Ser845) and total GluA1.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Data Analysis: The band intensity of phospho-GluA1 is normalized to the band intensity of total GluA1.

Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of this compound on recognition memory in rodents.

Methodology:

-

Apparatus: An open-field arena.

-

Habituation: Rats are individually habituated to the empty arena for a set period over several days.

-

Familiarization Phase (T1): On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration (e.g., 5 minutes).

-

Retention Interval: The rat is returned to its home cage for a specific retention interval (e.g., 24 hours).

-

Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Conclusion

This compound is a highly potent and selective PDE9 inhibitor that enhances cGMP signaling in the central nervous system. This mechanism of action leads to increased phosphorylation of the AMPA receptor subunit GluA1, a key event in synaptic plasticity. Preclinical studies have demonstrated the potential of this compound to improve cognitive function, suggesting its therapeutic utility in the treatment of neurodegenerative diseases such as dementia with Lewy bodies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other PDE9 inhibitors in the field of neuroscience drug discovery.

References

- 1. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Irsenontrine and its Role in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-Irsenontrine (also known as E2027) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a critical role in the modulation of synaptic plasticity and cognitive function. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in enhancing synaptic plasticity through the cyclic guanosine monophosphate (cGMP) signaling pathway. The document summarizes key preclinical and clinical findings, presents detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows. While initial preclinical data demonstrated pro-cognitive effects, it is important to note that a Phase 2/3 clinical trial in patients with dementia with Lewy bodies did not meet its primary efficacy endpoints. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile and its implications for synaptic plasticity.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1][2] Pharmacological modulation of synaptic plasticity is a key strategy in the development of therapeutics for cognitive disorders.[3] this compound (E2027) is a selective inhibitor of phosphodiesterase 9 (PDE9).[4] PDE9 is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger crucial for various neuronal processes, including synaptic plasticity.[4][5] By inhibiting PDE9, Irsenontrine increases intracellular cGMP levels, thereby potentiating downstream signaling cascades that facilitate synaptic strengthening and improve cognitive function.[4]

Mechanism of Action: The cGMP-GluA1 Pathway

The primary mechanism by which this compound influences synaptic plasticity is through the potentiation of the nitric oxide (NO)/cGMP signaling pathway. This pathway is integral to the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory.[6][7]

The signaling cascade is as follows:

-

Inhibition of PDE9: this compound selectively binds to and inhibits the catalytic activity of PDE9.[4]

-

Elevation of cGMP: This inhibition prevents the degradation of cGMP, leading to its accumulation in the postsynaptic neuron.[4]

-

Activation of Protein Kinase G (PKG): Elevated cGMP levels activate cGMP-dependent protein kinase (PKG).

-

Phosphorylation of GluA1: PKG, in turn, phosphorylates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 at a specific serine residue (Ser845).[4][8]

-

Enhanced Synaptic Transmission: Phosphorylation of GluA1 promotes the trafficking and insertion of AMPA receptors into the postsynaptic membrane, increasing the synaptic response to glutamate and thereby enhancing synaptic strength and facilitating LTP.[8][9]

Preclinical Evidence for Pro-Cognitive Effects

Preclinical studies in rodent models have demonstrated the efficacy of this compound in enhancing cognitive performance and modulating synaptic plasticity.

In Vitro Studies: Enhancement of Long-Term Potentiation (LTP)

In Vivo Studies: Improvement in Learning and Memory

Behavioral studies in rats have shown that oral administration of Irsenontrine significantly improves learning and memory in the novel object recognition (NOR) test.[4] This effect is correlated with an increase in cGMP levels in the hippocampus and cerebrospinal fluid (CSF).[4] In a model of cognitive impairment induced by the nitric oxide synthase inhibitor L-NAME, Irsenontrine was able to attenuate the deficits in both cGMP levels and NOR performance.[4]

Table 1: Summary of Preclinical Findings

| Experiment Type | Model | Key Findings | Reference |

| In Vitro Electrophysiology | Rat Hippocampal Slices | Selective PDE9 inhibitors enhance early LTP. | [6] |

| In Vivo Behavioral | Naïve Rats | Irsenontrine improves learning and memory in the Novel Object Recognition test. | [4] |

| In Vivo Cognitive Impairment Model | L-NAME treated rats | Irsenontrine attenuates cognitive deficits and restores hippocampal cGMP levels. | [4] |

| In Vitro Cellular | Rat Cortical Primary Neurons | Irsenontrine increases intracellular cGMP and phosphorylation of GluA1. | [4] |

Clinical Trial Data

A Phase 2/3 clinical trial (NCT03467152), known as the DELPHIA study, was conducted to evaluate the efficacy and safety of Irsenontrine in participants with dementia with Lewy bodies (DLB).[10][11]

Table 2: Overview of the DELPHIA Study (NCT03467152)

| Parameter | Description |

| Study Phase | Phase 2/3 |

| Condition | Dementia with Lewy Bodies (DLB) |

| Participants | 196 individuals with DLB |

| Intervention | 50 mg oral dose of Irsenontrine once daily for 12 weeks vs. Placebo |

| Primary Outcome Measures | - Change from baseline in the Montreal Cognitive Assessment (MoCA) total score.[10] - Clinician's Interview Based Impression of Change Plus Caregiver Input (CIBIC-Plus) scale.[10] |

| Results | The trial failed to meet its primary objective, with no statistically significant improvement in cognitive function compared to placebo.[11] An exploratory analysis suggested a potential trend towards improvement in patients with "pure" DLB without co-existing Alzheimer's disease pathology.[11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound and other PDE9 inhibitors.

Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP) Recording

Objective: To measure the effect of this compound on synaptic plasticity in the hippocampus.

Materials:

-

Adult male Sprague-Dawley rats (200-250 g)

-

Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2, bubbled with 95% O2/5% CO2.

-

Vibratome or tissue chopper

-

Recording chamber (interface or submerged type)

-

Glass microelectrodes (1-5 MΩ) filled with ACSF

-

Amplifier, digitizer, and data acquisition software

-

This compound

Procedure:

-

Slice Preparation: Anesthetize the rat and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated ACSF. Dissect the hippocampus and prepare 400 µm thick transverse slices using a vibratome.[12][13]

-

Slice Recovery: Transfer the slices to an interface or submerged recovery chamber containing oxygenated ACSF at room temperature for at least 1 hour.[12]

-

Recording Setup: Place a single slice in the recording chamber, continuously perfused with oxygenated ACSF at 30-32°C. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13][14]

-

Baseline Recording: Deliver single test pulses (e.g., every 20 seconds) to establish a stable baseline fEPSP for at least 20-30 minutes. The stimulus intensity should be adjusted to elicit an fEPSP amplitude that is 30-40% of the maximum.[14]

-

Drug Application: Perfuse the slice with ACSF containing the desired concentration of this compound for a predetermined period (e.g., 30 minutes) before LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.[12][15]

-

Post-HFS Recording: Continue recording the fEPSP for at least 60 minutes after HFS to measure the potentiation.

-

Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope.[7][16][17]

Western Blot Analysis for GluA1 Phosphorylation

Objective: To quantify the levels of phosphorylated GluA1 in response to this compound treatment.

Materials:

-

Primary cortical neuron cultures

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-GluA1 (Ser845)

-

Primary antibody: Mouse anti-total-GluA1

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate primary cortical neurons and culture for 14-21 days in vitro. Treat the neurons with various concentrations of this compound or vehicle for the desired duration.[2][18][19]

-

Protein Extraction: Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[4][20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]

-

Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4][20]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-GluA1 (Ser845) overnight at 4°C.[10][21]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.[20]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total GluA1 and a loading control (e.g., β-actin or GAPDH) for normalization.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-GluA1 signal to the total GluA1 signal.

Novel Object Recognition (NOR) Test

Objective: To assess the effect of this compound on recognition memory in rodents.

Materials:

-

Adult male Wistar rats (250-300 g)

-

Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

-

A variety of objects differing in shape, color, and texture (in triplicate)

-

Video recording and analysis software

-

This compound

Procedure:

-

Habituation: For 2-3 consecutive days, place each rat in the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress and exploratory behavior during the test.[22][23]

-

Drug Administration: On the test day, administer this compound or vehicle orally at a specified time before the training phase (e.g., 60 minutes).

-

Training (Familiarization) Phase: Place two identical objects in the arena. Place the rat in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the nose being within 2 cm of the object and pointing towards it.[8][23][24]

-

Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).[23][24]

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[8]

Conclusion and Future Directions

This compound is a selective PDE9 inhibitor that has demonstrated a clear mechanism of action in enhancing synaptic plasticity at the preclinical level. By elevating cGMP and promoting the phosphorylation of GluA1, Irsenontrine facilitates key processes underlying learning and memory. However, the translation of these promising preclinical findings to clinical efficacy has proven challenging, as evidenced by the outcome of the DELPHIA study in DLB patients.

Future research in this area could focus on several key aspects:

-

Exploring Alternative Indications: The potential pro-cognitive effects of PDE9 inhibition might be more pronounced in other patient populations or at different stages of neurodegenerative diseases.

-

Combination Therapies: Investigating the synergistic effects of Irsenontrine with other therapeutic agents that act on complementary pathways could be a promising strategy.

-

Biomarker Stratification: The exploratory analysis of the DELPHIA study suggests that patient stratification based on underlying pathology (e.g., "pure" DLB vs. mixed pathology) could be crucial for identifying populations that may benefit from PDE9 inhibition.

-

Further Elucidation of Downstream Pathways: A deeper understanding of the full spectrum of signaling pathways modulated by cGMP in different neuronal populations could reveal additional therapeutic targets and refine the clinical application of PDE9 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Label-free monitoring of 3D cortical neuronal growth in vitro using optical diffraction tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Responses of morphologically identified cortical neurons to intracellularly injected cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Effects of Long-Term Potentiation Evoked at the CA3–CA1 Synapse before, during, and after the Acquisition of Classical Eyeblink Conditioning in Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospho-AMPA Receptor 1 (GluA1) (Ser845) (D10G5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 11. pnas.org [pnas.org]

- 12. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. funjournal.org [funjournal.org]

- 14. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Differing presynaptic contributions to LTP and associative learning in behaving mice [frontiersin.org]

- 17. Enhancement of LTP in Aged Rats is Dependent on Endogenous BDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - CZ [thermofisher.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. files.core.ac.uk [files.core.ac.uk]

The Neuroprotective Potential of (R)-Irsenontrine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Irsenontrine (also known as E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9). By elevating levels of cyclic guanosine monophosphate (cGMP) in the central nervous system, this compound has demonstrated potential neuroprotective effects in preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Introduction

Neurodegenerative disorders such as Alzheimer's disease and Dementia with Lewy Bodies (DLB) present a significant and growing global health challenge. A key area of investigation in the pursuit of effective therapies is the modulation of intracellular signaling pathways that support synaptic plasticity and neuronal survival. One such pathway is the nitric oxide (NO)-cGMP signaling cascade. Phosphodiesterase 9 (PDE9) is a key enzyme that degrades cGMP, and its inhibition has emerged as a promising therapeutic strategy to enhance cognitive function.[1][2]

This compound is a novel, highly selective PDE9 inhibitor that has been the subject of preclinical and clinical investigation for its potential to treat cognitive dysfunction.[1][3] This whitepaper will detail the neuroprotective effects of this compound, presenting available quantitative data, the experimental protocols used to generate this data, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the selective inhibition of PDE9. This inhibition leads to an increase in the intracellular concentration of cGMP, a crucial second messenger in neurons.[2] Elevated cGMP levels, in turn, are believed to activate downstream signaling cascades that promote synaptic plasticity and enhance cholinergic function, ultimately leading to improvements in learning and memory.[1][4]

Signaling Pathway

The proposed signaling pathway for this compound's neuroprotective effects is initiated by its inhibition of PDE9. This leads to an accumulation of cGMP, which can then potentiate the phosphorylation of key synaptic proteins, such as the AMPA receptor subunit GluA1, and enhance the release of neurotransmitters like acetylcholine.

Quantitative Data

The following tables summarize the available quantitative data on the preclinical and clinical effects of this compound.

Table 1: In Vitro and In Vivo Efficacy

| Parameter | Model System | Treatment | Result | Citation |

| PDE9 Selectivity | Recombinant human PDEs | This compound | >1800-fold selective for PDE9 over other PDEs | [1] |

| cGMP Levels | Rat cortical primary neurons | This compound | Significantly increased intracellular cGMP levels | [1] |

| cGMP Levels (CSF) | Healthy human subjects (Phase 1) | Single doses (50-400 mg) | 293% to 461% mean maximum increase | [3][5] |

| Acetylcholine Release | Human iPSC-derived cholinergic neurons | This compound | Concentration-dependent increase in extracellular ACh | [4] |

| Learning and Memory | Naïve rats (Novel Object Recognition) | This compound | Significantly improved learning and memory | [1] |

Table 2: Clinical Trial Data (NCT03467152) - Dementia with Lewy Bodies

| Outcome Measure | Population | Treatment | Result | Citation |

| Primary Endpoint | Dementia with Lewy Bodies | This compound vs. Placebo | Failed to meet primary objective | [6] |

| Subgroup Analysis (eMoCA & eCIBIC-plus) | Pure DLB | This compound | Trend towards greater improvement (not statistically significant) | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[7]

Experimental Workflow:

Protocol:

-

Habituation: Each rat is individually placed in an open-field arena (e.g., 50 x 50 x 40 cm) for a set period (e.g., 10 minutes) to allow for exploration and adaptation to the new environment. No objects are present in the arena during this phase.

-

Training/Familiarization: On the following day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to freely explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.

-

Retention Interval: Following the training phase, the rat is returned to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

-

Test Phase: After the retention interval, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: The discrimination index (DI) is calculated to assess recognition memory. A common formula is: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Measurement of cGMP Levels in Rat Hippocampus

This protocol outlines a general approach for measuring cGMP levels in brain tissue using microdialysis coupled with a sensitive detection method like radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

Protocol:

-

Surgical Implantation of Microdialysis Probe: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the hippocampus. A microdialysis probe is then inserted through the guide cannula.

-

Perfusion and Sample Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound.

-

Sample Analysis (RIA):

-

Dialysate samples are acetylated to increase the sensitivity of the assay.

-

Samples are incubated with a cGMP-specific antibody and a radiolabeled cGMP tracer.

-

Antibody-bound cGMP is separated from free cGMP, and the radioactivity is measured using a scintillation counter.

-

A standard curve is generated to determine the concentration of cGMP in the samples.

-

-

Sample Analysis (LC-MS/MS):

-

Samples are prepared by protein precipitation.

-

An internal standard (e.g., deuterated cGMP) is added.

-

Samples are injected into an LC-MS/MS system for separation and quantification.

-

GluA1 Phosphorylation Assay

Western blotting is a standard technique used to detect and quantify the phosphorylation of specific proteins like the AMPA receptor subunit GluA1.[10][11]

Protocol:

-

Cell Culture and Treatment: Primary cortical neurons are cultured and treated with this compound at various concentrations and for different durations.

-

Protein Extraction: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated GluA1 (at a specific site, e.g., Ser845).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection and Quantification: A chemiluminescent substrate is added, and the resulting signal is detected. The band intensity is quantified using densitometry software and normalized to the total GluA1 or a loading control (e.g., β-actin).

Acetylcholine Release Assay

In vivo microdialysis is a common method for measuring neurotransmitter release in the brains of freely moving animals.[12][13]

Protocol:

-

Surgical Implantation of Microdialysis Probe: Similar to the cGMP measurement protocol, a microdialysis probe is implanted into the brain region of interest (e.g., hippocampus or striatum).

-

Perfusion and Sample Collection: The probe is perfused with aCSF, and dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Sample Analysis (HPLC with Electrochemical Detection):

-

Dialysate samples are injected into a high-performance liquid chromatography (HPLC) system.

-

Acetylcholine is separated from other components in the sample on an analytical column.

-

Post-column, acetylcholine is enzymatically converted to hydrogen peroxide, which is then detected by an electrochemical detector.

-

The concentration of acetylcholine is determined by comparing the peak area to a standard curve.

-

Conclusion

This compound represents a promising therapeutic candidate for the treatment of cognitive deficits associated with neurodegenerative diseases. Its high selectivity for PDE9 and its demonstrated ability to increase cGMP levels in the brain provide a strong mechanistic rationale for its neuroprotective effects. The preclinical data, particularly the improvements in learning and memory, are encouraging. While the initial Phase 2/3 clinical trial in DLB did not meet its primary endpoint, the exploratory analysis suggests potential benefits in a more targeted patient population. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this novel therapeutic approach. The experimental protocols and data presented in this whitepaper provide a foundational resource for scientists and clinicians working to advance the development of new treatments for neurodegenerative disorders.

References

- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is E-2027 used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. E2027 (irsenontrine), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An LC–MS/MS Assay of Irsenontrine, a Novel Phosphodiesterase‑9 Inhibitor, in Human Plasma, Urine and Cerebrospinal Fluid for Application to Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media-us.eisai.com [media-us.eisai.com]

- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extracellular cGMP in the hippocampus of freely moving rats as an index of nitric oxide (NO) synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3'-5' cyclic-guanosine monophosphate increase in rat brain hippocampus after gamma-hydroxybutyrate administration. Prevention by valproate and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of GluA1-Ser831 by CaMKII Activation in the Caudate and Putamen Is Required for Behavioral Sensitization After Challenge Nicotine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Basal levels of AMPA receptor GluA1 subunit phosphorylation at threonine 840 and serine 845 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of acetylcholine release in the striatum of anesthetized rats using in vivo microdialysis and a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Toosendanin on acetylcholine level of rat brain, a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-Irsenontrine for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Irsenontrine, also known as E2027, is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9).[1] The rationale for its investigation in neurodegenerative diseases, including Alzheimer's disease, stems from the role of the cyclic guanosine monophosphate (cGMP) signaling pathway in synaptic plasticity and cognitive function.[1] Preclinical studies have demonstrated the potential of this compound to enhance memory and learning. However, its clinical development has faced challenges, with a Phase 2/3 trial in Dementia with Lewy Bodies (DLB) failing to meet its primary efficacy endpoints. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, preclinical findings, and clinical trial outcomes, to inform future research and development efforts.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting PDE9, an enzyme that specifically hydrolyzes cGMP.[1] By inhibiting PDE9, this compound leads to an elevation of intracellular cGMP levels.[1] This increase in cGMP is believed to activate protein kinase G (PKG), which in turn phosphorylates downstream targets, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 at serine 831.[1] The phosphorylation of GluA1 is a critical event in synaptic plasticity, particularly in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Signaling Pathway Diagram

Preclinical Data

Preclinical investigations have provided evidence for the cognitive-enhancing effects of this compound in rodent models. These studies have primarily focused on its ability to modulate cGMP levels and improve performance in memory-related tasks.

In Vitro Selectivity and Potency

This compound has demonstrated high selectivity for PDE9 over other phosphodiesterase isoforms.[1]

| Target | IC50 (nM) | Selectivity vs. PDE9 |

| PDE9 | Specific IC50 value not publicly available | - |

| Other PDEs | Specific IC50 values not publicly available | >1800-fold[1] |

| Table 1: In Vitro Selectivity Profile of this compound. Data from publicly available sources indicate high selectivity for PDE9, though specific IC50 values for a full panel of PDE isoforms are not disclosed. |

In Vivo Pharmacodynamics and Efficacy

Oral administration of this compound has been shown to increase cGMP levels in the hippocampus and cerebrospinal fluid (CSF) of rats.[1] This target engagement translates to improved cognitive performance in behavioral assays.

| Animal Model | Treatment | Key Findings |

| Naïve Rats | Oral this compound | - Significantly increased cGMP levels in the hippocampus and CSF.[1]- Improved performance in the Novel Object Recognition test.[1] |

| l-NAME Treated Rats | Oral this compound | - Attenuated l-NAME-induced downregulation of cGMP in the hippocampus and CSF.[1]- Reversed l-NAME-induced impairment in the Novel Object Recognition test.[1] |

| Scopolamine-induced Memory Impairment Rats | Co-administration of this compound and Donepezil | - Synergistically improved the novel object discrimination index.[2]- Significantly increased hippocampal acetylcholine levels.[2] |

| Table 2: Summary of In Vivo Preclinical Studies of this compound. Quantitative data on the discrimination index and percentage increase in cGMP and acetylcholine levels are not consistently available in the public domain. |

Clinical Data

The clinical development of this compound has primarily focused on its potential as a treatment for Dementia with Lewy Bodies (DLB).

Phase 1 Studies in Healthy Volunteers

Phase 1 studies in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetics of this compound.

| Study Identifier | Population | Key Findings |

| NCT01140130 | Healthy Volunteers | - Single and multiple ascending doses were evaluated.- The safety and tolerability profile was established.- Pharmacokinetic parameters were determined. |

| Table 3: Phase 1 Clinical Trial of this compound. Detailed pharmacokinetic and safety data from this study are not fully available in the public domain. |

Phase 2/3 Study in Dementia with Lewy Bodies (NCT03467152)

A pivotal Phase 2/3, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with DLB.

| Parameter | This compound (50 mg/day) | Placebo |

| Number of Patients | 98 | 98 |

| Mean Baseline MoCA Score | ~14/30[3] | ~14/30[3] |

| Mean Change from Baseline in MoCA Score at 12 Weeks | Specific data not publicly available | Specific data not publicly available |

| CIBIC-Plus Score at 12 Weeks | Specific data not publicly available | Specific data not publicly available |

| Table 4: Key Outcomes of the Phase 2/3 Clinical Trial in Dementia with Lewy Bodies (NCT03467152). The trial did not meet its co-primary endpoints, with no statistically significant difference observed between the this compound and placebo groups on the Montreal Cognitive Assessment (MoCA) and the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus).[3] An exploratory analysis suggested a potential trend towards benefit in patients with "pure" DLB without Alzheimer's co-pathology, but this was not statistically significant.[3] |

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally involves three phases:

-

Habituation: Rats are individually placed in an open-field arena for a defined period (e.g., 5-10 minutes) to acclimate to the environment.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration (e.g., 5 minutes).

-

Testing Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object, as measured by a discrimination index, is indicative of intact recognition memory.

Western Blot for GluA1 Phosphorylation

This technique is used to quantify the levels of phosphorylated GluA1 in brain tissue samples.

-

Tissue Homogenization: Hippocampal or cortical tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated GluA1 (Ser831) (e.g., rabbit anti-phospho-GluA1). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensity is quantified and normalized to a loading control (e.g., total GluA1 or β-actin).

Note: Specific antibody details (e.g., manufacturer, catalog number, dilution) are critical for reproducibility and should be obtained from the primary literature.

Conclusion and Future Directions

This compound is a well-characterized selective PDE9 inhibitor with a clear mechanism of action related to the enhancement of cGMP signaling and synaptic plasticity. While preclinical studies in rodent models of cognitive impairment have shown promise, the translation of these findings to a clinical benefit in patients with Dementia with Lewy Bodies has been unsuccessful. The failure of the Phase 2/3 trial highlights the complexities of targeting neurodegenerative diseases and the potential disconnect between preclinical models and human pathology.

Future research on this compound could explore several avenues:

-

Investigation in Alzheimer's Disease: Although the primary clinical trial was in DLB, the underlying mechanism of action targeting synaptic plasticity remains relevant to Alzheimer's disease. Further preclinical studies in Alzheimer's-specific models could be warranted.

-

Combination Therapies: The synergistic effects observed with donepezil in preclinical models suggest that combination therapy may be a viable strategy.[2]

-

Patient Stratification: The exploratory analysis of the DLB trial suggests that patient heterogeneity may have influenced the outcome. Future trials could benefit from more stringent patient selection and stratification based on biomarkers to identify subpopulations that may respond to treatment.

This technical guide summarizes the currently available data on this compound. Further disclosure of detailed quantitative data from preclinical and clinical studies by the developers would be invaluable for the scientific community to fully understand the potential and limitations of this compound.

References

- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E2027 (irsenontrine), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]

(R)-Irsenontrine in Models of Dementia with Lewy Bodies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Irsenontrine (also known as E2027) is a novel, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9). The inhibition of PDE9, an enzyme that degrades cyclic guanosine monophosphate (cGMP), leads to elevated cGMP levels in the central nervous system. This mechanism is hypothesized to enhance synaptic plasticity and neuronal function, offering a potential therapeutic avenue for neurodegenerative disorders such as Dementia with Lewy Bodies (DLB). Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects of this compound. However, a Phase 2/3 clinical trial in patients with DLB did not meet its primary cognitive endpoints, although exploratory analyses suggested potential benefits in a subset of patients. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its application in models of DLB.

Mechanism of Action

This compound is a selective inhibitor of the PDE9 enzyme. PDE9 is predominantly expressed in the brain and is responsible for the hydrolysis of cGMP. By inhibiting PDE9, this compound increases the intracellular concentration of cGMP in neurons.[1] This elevation in cGMP is believed to activate protein kinase G (PKG), which in turn phosphorylates downstream targets, including the AMPA receptor subunit GluA1.[2] The phosphorylation of GluA1 is a critical process for synaptic plasticity, including long-term potentiation (LTP), which is a cellular correlate of learning and memory.[2] Furthermore, preclinical cell-based assays have suggested that this compound may also attenuate α-synuclein toxicity, a key pathological hallmark of DLB, through the stimulation of cGMP activity.[1]

Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Quantitative Data

Preclinical Efficacy in Rat Models

| Parameter | Model | Treatment | Dosage | Outcome | Source |

| cGMP Levels | Naïve Rats | This compound | 10 mg/kg (oral) | Significant upregulation in hippocampus and CSF | [3] |

| Learning & Memory | Naïve Rats | This compound | Not specified | Significant improvement in Novel Object Recognition Test | [2] |

| cGMP Levels | l-NAME Treated Rats | This compound | Not specified | Attenuated l-NAME-induced downregulation in CSF and hippocampus | [2] |

| Learning & Memory | l-NAME Treated Rats | This compound | Not specified | Attenuated l-NAME-induced impairment in Novel Object Recognition | [2] |

Phase 1 Clinical Trial in Healthy Volunteers

| Parameter | Dosage (Single Ascending Dose) | Outcome (Mean Max Increase in CSF cGMP) | Source |

| CSF cGMP Levels | 50 mg | 293% | [2][3] |

| CSF cGMP Levels | 100 mg | Not specified | [2][3] |

| CSF cGMP Levels | 200 mg | Not specified | [2][3] |

| CSF cGMP Levels | 400 mg | 461% | [2][3] |

| Parameter | Dosage (Multiple Ascending Dose) | Outcome | Source |

| CSF cGMP Levels | ≥50 mg once daily | Maintained ≥200% increase from baseline | [2][3] |

| Safety & Tolerability | 5 mg to 1200 mg | Well-tolerated. Most common adverse events were post-lumbar puncture syndrome and back pain. | [2][3] |

Phase 2/3 Clinical Trial in DLB Patients (NCT03467152)

| Parameter | Treatment Group | Placebo Group | Outcome | Source |

| Primary Endpoint (Cognitive Function) | This compound (50 mg/day) | Placebo | Did not meet primary objective | [4] |

| Exploratory Analysis | "Pure" DLB subgroup on Irsenontrine | "Pure" DLB subgroup on Placebo | Trend towards greater improvement on e-MoCA and eCIBIC-plus (not statistically significant) | [4] |

Experimental Protocols

Preclinical In Vivo Efficacy: Novel Object Recognition (NOR) Test in Rats

-

Objective: To assess the effect of this compound on learning and memory.

-

Animal Model: Male Sprague-Dawley rats. For the disease model, rats were treated with Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME) to induce cognitive impairment.[2]

-

Procedure:

-

Habituation: Rats are individually habituated to an open-field arena (e.g., 50x50x50 cm) for a set period (e.g., 10 minutes) on consecutive days in the absence of any objects.

-

Training/Familiarization Phase: Two identical objects are placed in the arena. Each rat is placed in the arena and the time spent exploring each object is recorded for a defined period (e.g., 5-10 minutes). Exploration is typically defined as the nose of the rat being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

-

Inter-trial Interval: Following the training phase, the rat is returned to its home cage for a specific duration (e.g., 1-24 hours).

-

Testing/Choice Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

-

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

-

Drug Administration: this compound or vehicle is administered orally at a specified time before the training phase.

Caption: Experimental workflow for the Novel Object Recognition test.

Clinical Biomarker Assessment: CSF cGMP Measurement

-

Objective: To measure the pharmacodynamic effect of this compound by quantifying cGMP levels in cerebrospinal fluid.

-

Procedure:

-

CSF Collection: Serial CSF samples are collected from study participants via lumbar puncture at baseline and at various time points after drug administration.[2][3]

-

Sample Processing: CSF samples are immediately processed (e.g., centrifuged to remove cellular debris) and stored at low temperatures (e.g., -80°C) to prevent degradation of cGMP.

-

Quantification: cGMP concentrations are determined using a validated analytical method. While the specific assay used in the this compound trials is not detailed in the provided results, a common and robust method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3]

-

Sample Preparation: An internal standard is added to the CSF samples, followed by protein precipitation.

-

Chromatographic Separation: The supernatant is injected into an LC system for separation of cGMP from other CSF components.

-

Mass Spectrometric Detection: The separated cGMP is then detected and quantified using a tandem mass spectrometer.

-

-

-

Data Analysis: Changes in CSF cGMP levels from baseline are calculated for each participant at each time point.

Caption: Workflow for CSF cGMP measurement in clinical trials.

In Vitro Alpha-Synuclein Toxicity Assay

Detailed experimental protocols for the in-vitro assays demonstrating that this compound may dampen α-synuclein toxicity are not currently available in the public domain. However, such an experiment would likely involve the following general steps:

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y) or primary neurons would be cultured.

-

Induction of α-synuclein Pathology: The cells would be treated with pre-formed α-synuclein fibrils or overexpress α-synuclein to induce aggregation and toxicity.

-

Treatment: The cells would be co-treated with varying concentrations of this compound or a vehicle control.

-

Assessment of Toxicity: Cell viability assays (e.g., MTT or LDH assays) and measures of apoptosis (e.g., caspase-3 activity) would be performed to quantify the protective effects of this compound.

-

Assessment of α-synuclein Aggregation: Immunocytochemistry or biochemical assays (e.g., western blotting for aggregated α-synuclein) would be used to determine if this compound reduces the formation of α-synuclein aggregates.

Preclinical Safety and Toxicology

Specific preclinical safety and toxicology data for this compound are not extensively published. However, standard preclinical toxicology programs for small molecule drug candidates typically include:

-

In vitro toxicology: Assays to assess mutagenicity (e.g., Ames test) and chromosomal aberrations.

-

In vivo toxicology:

-

Single-dose toxicity studies: Conducted in at least two mammalian species to determine the maximum tolerated dose and acute toxic effects.

-

Repeat-dose toxicity studies: Performed in at least one rodent and one non-rodent species for durations relevant to the proposed clinical trials (e.g., 28-day or 90-day studies). These studies evaluate the effects of the drug on various organs and systems.

-

-

Safety pharmacology: Studies to assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems. A study on the cardiac safety of E2027 concluded that clinically concerning QTcF prolongation is unlikely at the proposed Phase 2 doses.[5]

-

Genotoxicity: A battery of tests to assess the potential of the drug to damage genetic material.

-

Carcinogenicity: Long-term studies in animals to evaluate the carcinogenic potential of the drug.

In the Phase 1 clinical trial, this compound was reported to be well-tolerated in healthy volunteers at doses up to 1200 mg.[2][3]

Discussion and Future Directions

This compound demonstrated a clear pharmacodynamic effect in both preclinical models and human subjects, significantly increasing CSF cGMP levels. This target engagement, however, did not translate into a statistically significant cognitive benefit in the broad DLB population studied in the Phase 2/3 clinical trial. The exploratory finding of a potential signal in patients with "pure" DLB is intriguing and warrants further investigation.[4] It suggests that the underlying pathology and disease heterogeneity in DLB may significantly influence treatment response.

Future research should focus on:

-

Patient Stratification: Developing and utilizing biomarkers to identify DLB patients most likely to respond to a cGMP-enhancing therapy. This could include markers of synaptic dysfunction or α-synuclein pathology.

-

Combination Therapies: Exploring the potential of this compound in combination with other therapeutic agents that target different aspects of DLB pathology.

-

Further Preclinical Studies: Investigating the effects of this compound in more advanced and specific preclinical models of α-synucleinopathy to better understand its potential disease-modifying effects.

References

(R)-Irsenontrine's High Selectivity for Phosphodiesterase 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Irsenontrine (also known as E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a critical role in cyclic guanosine monophosphate (cGMP) signaling pathways. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of the relevant signaling pathways.

Data Presentation: Selectivity Profile of this compound

This compound demonstrates exceptional selectivity for the PDE9 enzyme. Preclinical data has shown that it is over 1800-fold more selective for PDE9 than for other phosphodiesterase (PDE) isoforms.[1] While the specific IC50 values for this compound against a full panel of PDE isoforms are not publicly available in a comprehensive table within the reviewed literature, the profound selectivity for PDE9 is a consistently reported hallmark of this compound. The following table summarizes the reported selectivity information.

| PDE Isoform | Fold-Selectivity vs. PDE9 | Reference |

| Other PDEs | >1800 | [1] |